molecular formula C8H8N4 B2600673 1-Phenyl-1H-1,2,3-triazol-5-amine CAS No. 99584-30-2

1-Phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2600673
CAS No.: 99584-30-2
M. Wt: 160.18
InChI Key: YDXSWXCCLCCENV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazol-5-amine can be synthesized through several methods. One common method involves the cycloaddition reaction between phenyl azide and an alkyne, followed by reduction. The reaction typically requires a copper catalyst and proceeds under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-throughput methods and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, which play a crucial role in its biological activities. The compound can inhibit enzymes and disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,2,4-triazol-3-amine
  • 1-Phenyl-1H-1,2,3-triazol-4-amine
  • 1-Phenyl-1H-1,2,3-triazol-5-amine derivatives

Uniqueness: this compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various fields of research .

Properties

IUPAC Name

3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSWXCCLCCENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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